3,4-Dihexyloxybenzaldehyde
Description
3,4-Dihexyloxybenzaldehyde is a synthetic benzaldehyde derivative featuring two hexyloxy (-O-C₆H₁₃) substituents at the 3 and 4 positions of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical properties due to its long alkyl chains, which may enhance lipophilicity and influence solubility, crystallinity, and reactivity. Therefore, this article will focus on structurally analogous compounds, such as 3,4-dimethoxybenzaldehyde, 3,4-dihydroxybenzaldehyde, and others, to infer trends and differences.
Properties
CAS No. |
64000-53-9 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3,4-dihexoxybenzaldehyde |
InChI |
InChI=1S/C19H30O3/c1-3-5-7-9-13-21-18-12-11-17(16-20)15-19(18)22-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3 |
InChI Key |
FGIGDNKLOWBLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of benzaldehyde derivatives with substituents in the 3,4 positions or similar configurations:
Key Observations:
- Substituent Effects: Methoxy groups (e.g., in 3,4-dimethoxybenzaldehyde) enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.
- Alkyl Chain Length : Hexyloxy groups (hypothetically in 3,4-dihexyloxybenzaldehyde) would likely reduce melting points and increase lipophilicity compared to methoxy or hydroxy analogs, though direct data is unavailable.
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